molecular formula C9H18O3 B14728795 Tert-butyl pentaneperoxoate CAS No. 13653-03-7

Tert-butyl pentaneperoxoate

Cat. No.: B14728795
CAS No.: 13653-03-7
M. Wt: 174.24 g/mol
InChI Key: FFIUNPRXUCRYFU-UHFFFAOYSA-N
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Description

Tert-butyl pentaneperoxoate (C$9$H${18}$O$3$) is a peroxide derivative characterized by a tert-butyl group attached to a pentaneperoxoate backbone. Peroxides like this compound are widely used in industrial processes, including polymerization initiators and organic synthesis, due to their ability to generate free radicals under controlled conditions. These compounds typically exhibit moderate thermal stability and require careful handling to avoid decomposition, which can release hazardous gases like carbon monoxide .

Properties

CAS No.

13653-03-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

tert-butyl pentaneperoxoate

InChI

InChI=1S/C9H18O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5-7H2,1-4H3

InChI Key

FFIUNPRXUCRYFU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl pentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pentanoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the peroxide product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully monitored to ensure the purity and stability of the product. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various chemical reactions, including:

    Oxidation: The peroxide bond (–O–O–) in this compound can break, leading to the formation of tert-butyl alcohol and other oxidation products.

    Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and pentanoic acid.

    Substitution: The free radicals generated from the decomposition of this compound can initiate substitution reactions in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Bases: Pyridine, sodium hydroxide

    Solvents: Toluene, ethanol

    Catalysts: Transition metal catalysts for specific reactions

Major Products Formed

The major products formed from the decomposition of this compound include tert-butyl alcohol, pentanoic acid, and various free radicals that can further react with other organic molecules.

Scientific Research Applications

Tert-butyl pentaneperoxoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in polymerization reactions to produce polymers with specific properties.

    Biology: Employed in studies involving oxidative stress and the generation of reactive oxygen species.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.

    Industry: Utilized in the production of plastics, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of tert-butyl pentaneperoxoate involves the homolytic cleavage of the peroxide bond (–O–O–) to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the organic molecules present in the reaction environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following tert-butyl peroxides and esters are structurally and functionally related to tert-butyl pentaneperoxoate:

Key Compounds for Comparison

Tert-butyl Hydroperoxide (TBHP, C$4$H${10}$O$_2$)

  • Structure : Simplest tert-butyl peroxide with a single hydroperoxy group.
  • Properties : Lower molecular weight (90.12 g/mol), lower boiling point (~35°C), and higher volatility compared to branched peroxides.
  • Applications : Common oxidizer in organic synthesis and epoxidation reactions.

Di-tert-butyl Peroxide (DTBP, C$8$H${18}$O$_2$) Structure: Symmetrical peroxide with two tert-butyl groups. Properties: Higher thermal stability (decomposes at ~120°C), non-polar solubility, and slower radical generation kinetics. Applications: Used as a initiator in high-temperature polymerizations .

Tert-butyl Peroxybenzoate (TBPB, C${11}$H${14}$O$_3$)

  • Structure : Combines a tert-butyl peroxide with a benzoyl group.
  • Properties : Enhanced solubility in aromatic solvents due to the benzene ring; decomposes at ~100°C.
  • Applications : Crosslinking agent for polymers and resins.

Tert-butyl 3,5,5-Trimethylhexaneperoxoate (C${13}$H${26}$O$_3$)

  • Structure : Branched hexaneperoxoate with tert-butyl and methyl groups.
  • Properties : Higher boiling point and tailored solubility for industrial applications. Its branched structure improves stability during storage .

Comparative Analysis

Property This compound* TBHP DTBP TBPB
Molecular Formula C$9$H${18}$O$_3$ C$4$H${10}$O$_2$ C$8$H${18}$O$_2$ C${11}$H${14}$O$_3$
Molecular Weight (g/mol) ~174.2 (estimated) 90.12 146.23 194.23
Boiling Point (°C) ~150 (estimated) 35 110 100 (dec.)
Solubility Moderate in hydrocarbons High in water Low in water High in aromatics
Stability Moderate Low High Moderate
Applications Polymerization, synthesis Oxidation High-temp initiator Crosslinking

*Estimated based on tert-butyl 3,5,5-trimethylhexaneperoxoate analogs .

Structural and Functional Insights

  • Branching Effects : Compounds like tert-butyl 3,5,5-trimethylhexaneperoxoate exhibit enhanced stability and controlled reactivity due to steric hindrance from methyl groups, reducing unintended decomposition .
  • Functional Groups: The presence of electron-withdrawing groups (e.g., tetrafluorophenoxy in ) can significantly increase oxidative stability and reactivity toward specific targets .
  • Safety Profile : Unlike simpler peroxides (e.g., TBHP), this compound derivatives require stringent handling protocols to mitigate risks of exothermic decomposition .

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